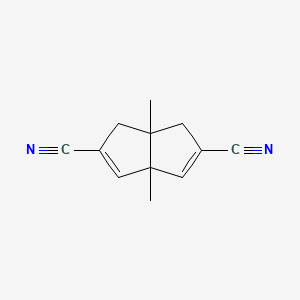
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile is a unique organic compound characterized by its distinct pentalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and nitrile compound, the reaction can be catalyzed using specific reagents to form the desired pentalene structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can participate in various chemical pathways, depending on the functional groups present and the reaction conditions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Comparación Con Compuestos Similares
Similar Compounds
- 3a,6a-Dimethyl-3a,6a-dihydropentalene-1,6-dione
- cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
Uniqueness
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile is unique due to its specific nitrile functional groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
85433-63-2 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
3a,6a-dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-11-3-9(7-13)5-12(11,2)6-10(4-11)8-14/h3-4H,5-6H2,1-2H3 |
Clave InChI |
SXDRWVHACOTTFD-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(=CC1(C=C(C2)C#N)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


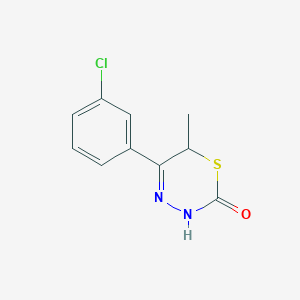
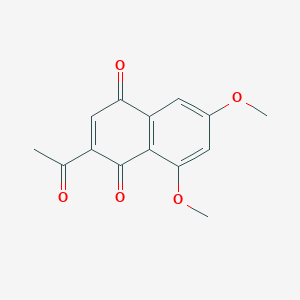
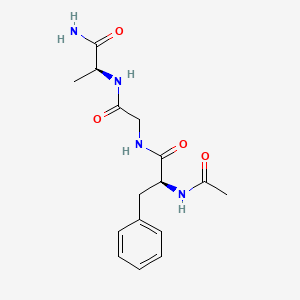
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
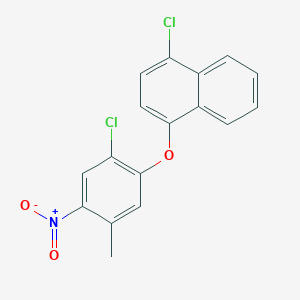
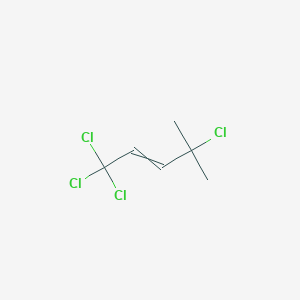
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
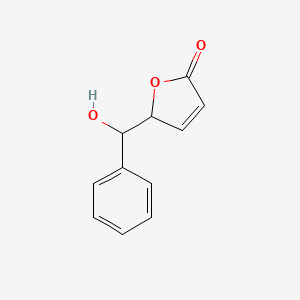
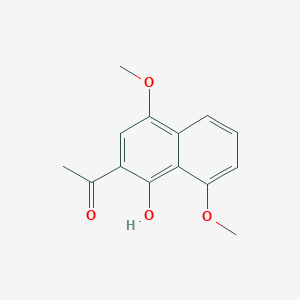
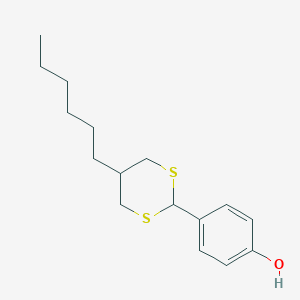
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

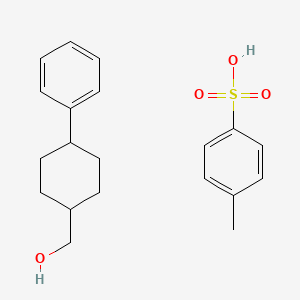
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
